molecular formula C14H18FN3 B11741801 N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine

Cat. No.: B11741801
M. Wt: 247.31 g/mol
InChI Key: LBNWNNXSLZEKQP-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine is a synthetic amine derivative featuring a fluorinated pyrazole ring linked via a methylene bridge to a 2-phenylethanamine moiety.

Properties

Molecular Formula

C14H18FN3

Molecular Weight

247.31 g/mol

IUPAC Name

N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2-phenylethanamine

InChI

InChI=1S/C14H18FN3/c1-11-13(14(15)18(2)17-11)10-16-9-8-12-6-4-3-5-7-12/h3-7,16H,8-10H2,1-2H3

InChI Key

LBNWNNXSLZEKQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCCC2=CC=CC=C2)F)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3-dimethyl-1H-pyrazole can be formed by reacting hydrazine hydrate with acetylacetone.

    Alkylation: The phenylethanamine moiety can be introduced via an alkylation reaction. This involves the reaction of the fluorinated pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the pyrazole ring or the phenylethanamine moiety.

    Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets such as enzymes and receptors.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules, including proteins and nucleic acids.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine involves its interaction with specific molecular targets. The fluorine atom and the pyrazole ring play crucial roles in binding to active sites of enzymes or receptors, potentially inhibiting their activity. The phenylethanamine moiety may contribute to the compound’s overall binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways, depending on the biological context.

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related molecules:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol)
Target Compound : N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine C₁₃H₁₆FN₃ 5-Fluoro-pyrazole, 1,3-dimethyl groups, phenylethanamine tail ~229.3 (estimated)
N-[(5-Fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine hydrochloride C₁₂H₁₉ClFN₅ Pyrazole-propyamine backbone, hydrochloride salt 287.8
N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-... C₂₄H₂₈FN₅O₂ Indole-oxo moiety, carboxamide group, diethylaminoethyl chain ~449.5
N-[(1-Methylpiperidin-4-yl)methyl]-2-phenylethanamine dihydrochloride C₁₅H₂₃Cl₂N₂ Piperidine ring, dihydrochloride salt 302.3

Key Observations :

  • Fluorine Substitution: The 5-fluoro group on the pyrazole ring (shared by the target compound and ) may enhance metabolic stability or receptor binding compared to non-fluorinated analogs .
  • Backbone Modifications : Replacement of phenylethanamine with propyl-pyrazole (in ) or piperidine (in ) alters lipophilicity and bioavailability. Piperidine derivatives, for example, often exhibit improved blood-brain barrier penetration .
  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve solubility but may affect toxicity profiles.

Pharmacological and Functional Divergences

  • Target Compound vs.
  • Piperidine Derivative : The piperidine-containing analog’s dihydrochloride salt is classified as an irritant, indicating similar handling precautions for the target compound if formulated as a salt.

Biological Activity

N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylethanamine is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by research findings and data tables.

Molecular Formula : C12H18FN5
Molecular Weight : 237.28 g/mol
CAS Number : 1856075-89-2

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : The initial step involves cyclization of appropriate precursors using hydrazine and a 1,3-diketone under acidic or basic conditions.
  • Alkylation : Methyl groups are introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
  • Coupling Reaction : The final step involves coupling the pyrazole ring with the phenylethanamine moiety via nucleophilic substitution.

Biological Activity

This compound exhibits a range of biological activities:

Antimalarial and Antileishmanial Effects

Research indicates that this compound has shown significant antimalarial and antileishmanial effects. Its mechanism is believed to involve the inhibition of specific enzymes crucial for the biosynthesis of essential biomolecules in pathogens, disrupting vital processes within these organisms .

Antioxidant and Antimicrobial Properties

Studies have demonstrated that pyrazole derivatives, including this compound, possess notable antioxidant and antimicrobial activities. For instance, some related pyrazole carboxamides have been evaluated for their antifungal properties against various pathogens .

Antitumor Activity

Pyrazole derivatives are recognized for their potential as antitumor agents. They exhibit inhibitory activity against key targets such as BRAF(V600E) and EGFR, making them promising candidates for cancer therapy .

Case Study 1: Antimalarial Activity

A study evaluated the antimalarial activity of various pyrazole derivatives against Plasmodium falciparum. The results indicated that compounds similar to this compound significantly inhibited parasite growth in vitro .

Case Study 2: Antitumor Efficacy

In another study focusing on BRAF(V600E) inhibition, pyrazole derivatives were tested for their ability to inhibit tumor cell proliferation. The results showed that certain derivatives exhibited potent inhibitory effects on cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may modulate enzyme activities involved in inflammatory pathways and cellular growth processes, leading to its observed therapeutic effects.

Summary Table of Biological Activities

Activity Type Effect Source/Study Reference
AntimalarialSignificant inhibition of P. falciparum growth
AntileishmanialInhibition of enzyme biosynthesis in pathogens
AntioxidantNotable antioxidant properties
AntitumorInhibition of BRAF(V600E) activity

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